2-[4-(MORPHOLINOSULFONYL)PHENOXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE
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Overview
Description
2-[4-(MORPHOLINOSULFONYL)PHENOXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE is a complex organic compound with a unique structure that combines morpholine, sulfonyl, phenoxy, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINOSULFONYL)PHENOXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(morpholinosulfonyl)phenol with 1-(4-phenylpiperidino)-1-ethanone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(MORPHOLINOSULFONYL)PHENOXY]-1-(4-PHENYLPIPERIDINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-1-(4-phenylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c26-23(24-12-10-20(11-13-24)19-4-2-1-3-5-19)18-30-21-6-8-22(9-7-21)31(27,28)25-14-16-29-17-15-25/h1-9,20H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHMJWJKHFVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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